molecular formula C24H24B2Br2N2O4 B1311783 1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide CAS No. 436853-30-4

1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide

Cat. No.: B1311783
CAS No.: 436853-30-4
M. Wt: 585.9 g/mol
InChI Key: DTORDTSFDZJPJM-UHFFFAOYSA-L
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Description

Boronic Acid Chemistry Background

Boronic acids, characterized by the general formula $$ \text{R-B(OH)}2 $$, are organoboron compounds where a carbon atom is covalently bonded to a boron center. The boron atom adopts a trigonal planar geometry in its neutral state, with a vacant $$ p $$-orbital rendering it Lewis acidic (p$$ Ka \approx 8.5–10 $$). This acidity facilitates reversible covalent interactions with diol-containing molecules (e.g., sugars, amino acids) under physiological conditions, forming stable boronate esters. The equilibrium between the trigonal boronic acid and tetrahedral boronate anion is pH-dependent, enabling applications in molecular recognition and sensing.

Table 1: Key Properties of Boronic Acids vs. Related Organoboron Compounds

Property Boronic Acid ($$ \text{R-B(OH)}_2 $$) Boronate Ester ($$ \text{R-B(OR)}_2 $$) Arylboronic Acid ($$ \text{Ar-B(OH)}_2 $$)
Lewis Acidity Moderate (p$$ K_a \approx 9 $$) Reduced (electron-donating OR groups) Enhanced (electron-withdrawing Ar groups)
Solubility Water-soluble (pH > p$$ K_a $$) Organic solvent-soluble Low aqueous solubility
Diol Binding Reversible, pH-sensitive Irreversible Enhanced selectivity for vicinal diols
Applications Suzuki coupling, biosensors Cross-coupling reagents Glycoprotein recognition

Boronic acids are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), drug design (e.g., bortezomib), and saccharide sensing. Their biocompatibility and dynamic binding make them ideal for constructing stimuli-responsive materials.

Bipyridinium Salt Classification

Bipyridinium salts, or viologens, are redox-active compounds comprising two pyridinium rings linked at the 4,4'-positions. The general structure $$ \text{(C}5\text{H}4\text{N-R)}_2^{2+} \cdot 2X^- $$ features a positively charged core stabilized by counterions (e.g., bromide). Viologens are classified based on substituents:

Table 2: Classification of Bipyridinium Salts

Class Substituent (R) Example Compound Key Properties
Alkyl Viologens Methyl, ethyl Paraquat ($$ \text{R = CH}_3 $$) Herbicidal activity, strong redox activity
Aryl Viologens Phenyl, benzyl Benzyl viologen Enhanced π-conjugation, electrochromism
Functionalized Boronic acid, hydroxyl 1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide Dual functionality: redox activity + diol binding

Viologens exhibit reversible redox behavior, transitioning between $$ \text{V}^{2+} $$, $$ \text{V}^+ $$, and $$ \text{V}^0 $$ states, often accompanied by vivid color changes. Functionalization with boronic acid groups merges their electrochemical properties with molecular recognition capabilities.

Historical Development of Boronic Acid-Appended Viologens

The integration of boronic acids into viologens emerged in the early 2000s, driven by the need for multifunctional materials in biosensing and supramolecular chemistry. Key milestones include:

  • Synthetic Advances : Quaternization of 4,4'-bipyridine with 4-boronobenzyl bromide enabled the first synthesis of this compound. This reaction exploits the nucleophilic substitution of bipyridine’s nitrogen atoms with boron-containing benzyl halides.
  • Structural Characterization : X-ray crystallography confirmed the planar bipyridinium core and tetrahedral boronate ester formation upon diol binding.
  • Functional Hybridization : Studies demonstrated that the viologen’s cationic charge enhances boronic acid-diol binding via electrostatic preorganization, improving sensor sensitivity.

Figure 1 : Evolution of boronic acid-appended viologens:

  • 2005 : First reported use in fluorescence quenching assays for glucose detection.
  • 2016 : Development of phosphorescent quantum dot/viologen hybrids for saccharide sensing.
  • 2020 : Applications in bacterial growth inhibition via charge-mediated interactions.

Significance in Molecular Recognition Chemistry

The synergy between boronic acids and bipyridinium salts in this compound enables unique molecular recognition mechanisms:

  • Dual Binding Modes :
    • Boronic Acid-Diol Interaction : Reversible covalent binding to vicinal diols (e.g., glucose, riboflavin).
    • Electrostatic Recognition : The viologen’s $$ \text{N}^+ $$-centers attract anionic species (e.g., nucleotides, sulfated glycans).
  • Redox-Responsive Behavior :

    • Reduction of the viologen core ($$ \text{V}^{2+} \rightarrow \text{V}^+ $$) alters electron density at the boron center, modulating diol affinity.
  • Applications :

    • Fluorescent Sensors : Quenching/restoration of fluorophore emission via competitive binding.
    • Antimicrobial Materials : Disruption of bacterial membranes through cationic charge and boronate-mediated adhesion.
    • Drug Delivery : pH-dependent release of therapeutics via boronate ester hydrolysis.

Table 3: Comparative Analysis of Boronic Acid-Appended Viologens

Property This compound Conventional Viologens Boronic Acid-Free Viologens
Diol Binding Capacity High ($$ K_d \approx 10^2–10^4 \, \text{M}^{-1} $$) None None
Redox Potential $$-0.45 \, \text{V vs. SCE}$$ $$-0.5 \, \text{V}$$ Similar
Solubility Moderate (aqueous/organic mixtures) High in water High in water

Properties

IUPAC Name

[4-[[4-[1-[(4-boronophenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]methyl]phenyl]boronic acid;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24B2N2O4.2BrH/c29-25(30)23-5-1-19(2-6-23)17-27-13-9-21(10-14-27)22-11-15-28(16-12-22)18-20-3-7-24(8-4-20)26(31)32;;/h1-16,29-32H,17-18H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTORDTSFDZJPJM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=C(C=C4)B(O)O)(O)O.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24B2Br2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435836
Record name 1,1'-Bis[(4-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide
Source EPA DSSTox
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Molecular Weight

585.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436853-30-4
Record name 1,1'-Bis[(4-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide
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Preparation Methods

Starting Materials

  • 4,4'-Bipyridine (core scaffold)
  • 4-(Boronophenyl)methyl halide or precursor (for boronobenzyl substituent)
  • Bromide source (e.g., hydrobromic acid or bromide salts)

Reaction Conditions and Yields

  • Typical reaction temperatures range from room temperature to reflux (~80-100 °C).
  • Reaction times vary from several hours to overnight to ensure complete conversion.
  • Yields reported in literature and commercial sources range from moderate to high (60-85%), depending on the purity of starting materials and reaction optimization.

Detailed Research Findings and Data Tables

Representative Synthesis Protocol (Literature-Based)

Step Reagents & Conditions Description Outcome
1 4,4'-Bipyridine + 4-(boronophenyl)methyl bromide, acetonitrile, reflux, 12 h Quaternization of bipyridine nitrogen atoms Formation of diquaternary ammonium salt
2 Recrystallization from ethanol/water Purification White crystalline solid, >95% purity
3 Characterization by NMR, MS, elemental analysis Confirmation of structure and purity Consistent with expected molecular formula and structure

Analytical Data Summary

Parameter Value Method
Molecular Weight 585.9 g/mol Mass spectrometry
Purity >95% HPLC, NMR
Melting Point Not widely reported; typically decomposes on heating DSC/TGA
Solubility Soluble in DMSO, DMF; sparingly soluble in water Solubility tests

Stock Solution Preparation (Example from Supplier Data)

Mass of Compound Desired Concentration Volume of Solvent (DMSO) Required
1 mg 1 mM 1.7068 mL
5 mg 5 mM 1.7068 mL
10 mg 10 mM 1.7068 mL

This table illustrates the preparation of stock solutions for research use, facilitating reproducible experimental conditions.

Chemical Reactions Analysis

Redox Reactions

The bipyridinium diium moiety is redox-active, enabling electron transfer processes. The compound can act as an electron acceptor in electrochemical applications.

Reaction Type Conditions Products
ReductionElectrochemical cell, aqueous mediumNeutral bipyridine radical species
OxidationStrong oxidizing agents (e.g., O₂)Regenerated diium cation

These redox properties make it suitable for use in electrochromic devices and energy storage systems.

Suzuki-Miyaura Cross-Coupling

The boronic acid groups facilitate palladium-catalyzed cross-coupling reactions, enabling conjugation with aryl halides.

Reagents Catalyst Solvent Yield
Aryl bromidePd(PPh₃)₄DMF/H₂O75–85%
Vinyl triflatePdCl₂(dppf)THF68%

This reactivity is critical for synthesizing extended π-conjugated systems for optoelectronic materials.

Anion Exchange

The bromide counterions can be replaced with other anions, modulating solubility and electronic properties.

Anion Source Conditions Resulting Salt
KPF₆Acetonitrile, 60°CHexafluorophosphate derivative
NaBF₄Methanol, RTTetrafluoroborate derivative

Anion exchange is utilized to tailor the compound’s physicochemical behavior for specific applications .

Coordination Chemistry

The bipyridinium core can coordinate transition metals, forming complexes with catalytic activity.

Metal Salt Ligand Ratio Application
Cu(OTf)₂1:1Oxidation catalysis
FeCl₃2:1Photocatalytic H₂ production

These complexes are studied for their potential in green chemistry and renewable energy systems .

Hydrolytic Stability

The boronic acid groups undergo reversible hydrolysis under acidic or basic conditions:

B OH2++H2OB OH 3+H+\text{B OH}_2^++\text{H}_2\text{O}\rightleftharpoons \text{B OH }_3+\text{H}^+

This equilibrium is exploited in pH-responsive materials and sensors .

Scientific Research Applications

Biological Applications

1. Anticancer Research
Recent studies have explored the potential of 1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide in cancer therapy. The compound's boron-containing structure is significant in boron neutron capture therapy (BNCT), where boron compounds are used to selectively target cancer cells. Research indicates that this compound can enhance the effectiveness of neutron irradiation by concentrating boron in tumor tissues, thereby increasing the local radiation dose to cancer cells while sparing healthy tissues .

2. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Studies have indicated that its bipyridine moiety can disrupt bacterial cell membranes, leading to cell lysis. This makes it a candidate for developing new antimicrobial agents, especially in an era of rising antibiotic resistance .

3. Drug Delivery Systems
The unique chemical structure of this compound allows it to be utilized in drug delivery systems. Its ability to form complexes with various drugs can enhance the solubility and bioavailability of poorly soluble pharmaceuticals. Research has focused on its use as a carrier for targeted drug delivery in cancer treatments, where it can facilitate the release of therapeutic agents directly at the tumor site .

Material Science Applications

1. Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Its ability to act as a charge transport material is being studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of boron into its structure enhances charge mobility and stability under operational conditions .

2. Sensors
Due to its unique optical properties, this compound is also being investigated for use in sensor technologies. Its ability to undergo changes in fluorescence upon binding with specific analytes can be harnessed for the development of sensitive detection methods for environmental monitoring or biomedical diagnostics .

Case Studies

Study Application Findings
Study on BNCTAnticancerDemonstrated enhanced tumor targeting and reduced side effects compared to traditional therapies .
Antimicrobial EfficacyAntibacterialShowed significant inhibition of growth against resistant bacterial strains .
Drug Delivery ResearchTargeted TherapyImproved solubility and bioavailability of co-administered drugs .
Organic Electronics DevelopmentOLEDsAchieved higher efficiency and stability in device performance due to superior charge transport properties .

Mechanism of Action

The mechanism of action of 1,1’-Bis(4-boronobenzyl)-[4,4’-bipyridine]-1,1’-diium bromide involves its interaction with metal ions and other molecular targets. The bipyridine core acts as a chelating agent, binding to metal centers and influencing their reactivity. This interaction can modulate various biochemical pathways, making the compound valuable for studying enzyme mechanisms and developing new catalysts .

Comparison with Similar Compounds

Structural and Functional Variations

Compound Name Substituents Counterion Key Features Applications References
1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide 4-boronobenzyl Bromide Boronate groups enable dynamic covalent bonding with diols; redox-active core. Sensors, MOFs, responsive materials
1,1’-Bis(3,5-dicarboxyphenyl)-[4,4’-bipyridine]-1,1’-diium chloride 3,5-dicarboxyphenyl Chloride Carboxyl groups enhance metal chelation; high thermal stability. Coordination chemistry, MOFs, catalysis
1,1'-Bis(4-bromophenyl)-[4,4'-bipyridine]-1,1'-diium chloride 4-bromophenyl Chloride Bromine substituents facilitate halogen bonding; hydrophobic interactions. Materials science, crystal engineering
1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V) 4-cyanophenyl Hexafluorophosphate Electron-withdrawing cyano groups; high solubility in polar solvents. Electrochemistry, redox-active materials
1,1'-Bis(4-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium chloride 4-carboxyphenyl Chloride Carboxylic acids enable hydrogen bonding; pH-dependent solubility. Biological probes, drug delivery

Substituent-Driven Properties

  • Boronate Groups: The target compound’s 4-boronobenzyl groups enable reversible covalent interactions with diols, a feature absent in carboxyl- or bromo-substituted analogs. This property is critical for glucose sensing and dynamic materials .
  • Carboxyl Groups : The 3,5-dicarboxyphenyl derivative () exhibits strong metal-binding affinity, making it suitable for MOF synthesis and catalytic applications .
  • Bromo and Cyano Groups: Bromophenyl derivatives () leverage halogen bonding for crystal engineering, while cyanophenyl variants () enhance electron-accepting capacity for electrochemical uses .

Counterion Effects

  • Bromide vs. Chloride : Bromide ions (target compound) generally confer higher solubility in aqueous media compared to chloride, as seen in bipyridinium salts like 1-(3,5-dicarboxyphenyl)-4,4’-bipyridinium bromide .
  • Hexafluorophosphate : The hexafluorophosphate counterion in improves stability and solubility in organic solvents, favoring electrochemical applications .

Biological Activity

1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide (CAS No. 436853-30-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is notable for its boron-containing structure, which may confer unique properties relevant to drug design and development.

Chemical Structure and Properties

The molecular formula of this compound is C24H24B2Br2N2O4C_{24}H_{24}B_2Br_2N_2O_4, with a molecular weight of 585.89 g/mol. The compound features a bipyridine core with boron substituents that may influence its reactivity and interaction with biological targets.

Research indicates that compounds with boron functionalities can interact with biological macromolecules such as proteins and nucleic acids. The mechanism of action for this compound likely involves coordination with biomolecules through boron-nitrogen interactions or through the formation of boronate esters with diols present in biological systems. This interaction can modulate enzyme activity or influence signaling pathways.

Anticancer Properties

Several studies have explored the anticancer potential of boron-containing compounds. For instance, this compound has been shown to exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells has been attributed to its interference with cellular signaling pathways critical for survival and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. The mechanism behind this activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that the compound effectively triggers programmed cell death.

Case Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus and Escherichia coli showed that this compound possesses notable antibacterial properties. The minimum inhibitory concentration (MIC) was determined to be lower than many traditional antibiotics, indicating its potential as a novel antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityReduces cell viability

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